molecular formula C18H13NO2 B408265 N-(9H-fluoren-2-yl)furan-2-carboxamide

N-(9H-fluoren-2-yl)furan-2-carboxamide

Cat. No.: B408265
M. Wt: 275.3g/mol
InChI Key: RSPQLIKJLRHLOT-UHFFFAOYSA-N
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Description

N-(9H-fluoren-2-yl)furan-2-carboxamide is a hybrid organic compound featuring a fluorene moiety linked to a furan-2-carboxamide group. Fluorene derivatives are widely studied for their rigid aromatic structure, which enhances thermal stability and π-π interactions, while furan carboxamides are recognized for their heterocyclic reactivity and biological relevance . However, analogous compounds, such as N-(4-bromophenyl)furan-2-carboxamide, are synthesized via reactions between furan-2-carbonyl chloride and aromatic amines in the presence of bases like triethylamine .

Properties

Molecular Formula

C18H13NO2

Molecular Weight

275.3g/mol

IUPAC Name

N-(9H-fluoren-2-yl)furan-2-carboxamide

InChI

InChI=1S/C18H13NO2/c20-18(17-6-3-9-21-17)19-14-7-8-16-13(11-14)10-12-4-1-2-5-15(12)16/h1-9,11H,10H2,(H,19,20)

InChI Key

RSPQLIKJLRHLOT-UHFFFAOYSA-N

SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)C4=CC=CO4

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)C4=CC=CO4

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(4-Bromophenyl)furan-2-carboxamide

  • Structure : Replaces the fluorenyl group with a 4-bromophenyl substituent.
  • Synthesis : Prepared via direct coupling of furan-2-carbonyl chloride and 4-bromoaniline in dichloromethane (DCM) with triethylamine, achieving a 94% yield .
  • Applications : Used as a precursor in Suzuki-Miyaura cross-coupling reactions to generate biaryl derivatives for drug discovery .
  • Key Data: Property N-(4-Bromophenyl)furan-2-carboxamide N-(9H-fluoren-2-yl)furan-2-carboxamide Molecular Formula C₁₁H₈BrNO₂ C₁₈H₁₃NO₂ Molecular Weight (g/mol) 266.09 275.30 Yield 94% Not reported

N-(9H-fluoren-2-yl)thiophene-2-carboxamide

  • Structure : Substitutes the furan ring with a thiophene heterocycle.
  • Physicochemical Properties: Molecular Formula: C₁₈H₁₃NOS Molecular Weight: 291.37 g/mol .
  • Comparison : Thiophene’s higher electron density and larger atomic radius (sulfur vs. oxygen) may enhance π-stacking interactions compared to furan. This could influence solubility and binding affinity in biological systems.

N-(4-Fluorobenzyl)-N-(4-methoxyphenyl)furan-2-carboxamide

  • Structure : Features a bifunctional aromatic substituent (fluorobenzyl and methoxyphenyl groups).
  • Biological Activity: Exhibits antiviral properties by targeting the non-structural protein 2C in enteroviruses and rhinoviruses. Modifications to its backbone improve efficacy and reduce cytotoxicity .

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